3-(5-Amino-4-cianopirazol-1-il)-ácido benzoico éster etílico

Descripción general

Descripción

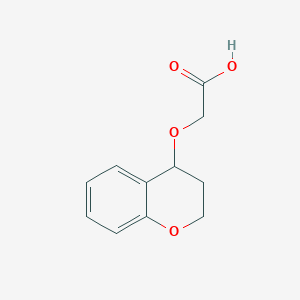

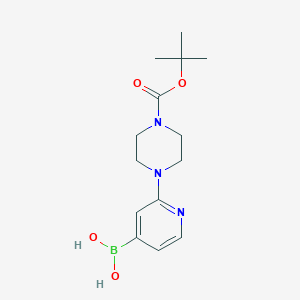

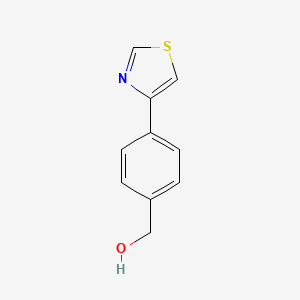

“3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . Specific synthesis methods for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Molecular Structure Analysis

Pyrazole is known to be one of the most potential families of nitrogen-containing compounds . It is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . Specific molecular structure analysis for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” was not found in the retrieved papers.Chemical Reactions Analysis

Pyrazole derivatives have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Specific chemical reactions involving “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For example, Ethyl 5-(5-amino-4-cyano-1Н-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylate, a related compound, is a light-beige powder with a melting point of 149–150°C . The specific physical and chemical properties of “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

Los derivados del pirazol se han encontrado que poseen una amplia gama de actividades farmacológicas. Se utilizan como agentes antibacterianos, diuréticos, antihipertensivos, antipiréticos, analgésicos, tranquilizantes, antiinflamatorios, anticonvulsivos, antitrombóticos, antitumorales y antitumorales en la terapia medicinal .

Actividades Anticancerígenas

Los avances en la investigación han demostrado que el pirazol y sus derivados exhiben propiedades anticancerígenas. Se han estudiado por su posible uso en tratamientos contra varios tipos de cáncer .

Actividades Biológicas

La presencia de derivados de pirazol en varios fármacos terapéuticos como CDPPB (antipsicótico), celecoxib (antiinflamatorio), difenamizol (analgésico), rimonabant (antiobesidad), fezolamida (antidepresivo) y betazol (agonista del receptor H2) destaca el potencial medicinal de este andamiaje .

Síntesis y Avances Metodológicos

Estudios recientes se han centrado en avanzar las metodologías para sintetizar derivados de pirazol. Esto incluye desarrollar nuevas técnicas para crear compuestos de pirazol estructuralmente diversos para diversas aplicaciones .

Derivados Quirales de Pirazolona

Ha habido un aumento en la construcción de derivados quirales de pirazolona y pirazol, con aplicaciones de derivados de pirazolona como poderosos sintonizadores en la síntesis química .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles, including 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Result of Action

Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities .

Análisis Bioquímico

Biochemical Properties

3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, thereby preventing their interaction with their natural substrates. Additionally, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation. Moreover, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. The compound can inhibit or activate enzymes, depending on the context, and can also induce changes in gene expression by modulating the activity of transcription factors. These interactions lead to a cascade of molecular events that ultimately result in the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can promote beneficial cellular responses. At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLQUDPLJWDZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)

![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)